![molecular formula C13H22Cl2N2O B2477294 1-[2-(2-甲氧基苯基)乙基]哌嗪二盐酸盐 CAS No. 1266690-89-4](/img/structure/B2477294.png)

1-[2-(2-甲氧基苯基)乙基]哌嗪二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

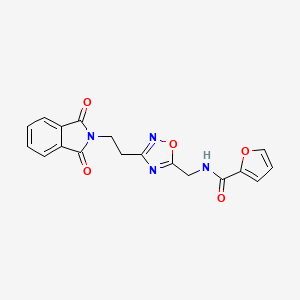

“1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N2O . It can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction and to prepare cyclic amine substituted Tröger’s base derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride” is characterized by its molecular formula C13H22Cl2N2O . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

“1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride” can participate in various chemical reactions. For instance, it can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .科学研究应用

哌嗪衍生物的药理学潜力

哌嗪衍生物以其广泛的药理活性而闻名,包括抗精神病、抗抑郁、抗炎和抗病毒作用。由于其在各种疾病中的多功能性和有效性,这些化合物一直是治疗研究的重点。例如,某些哌嗪衍生物已达到临床应用阶段,主要用于治疗抑郁症、精神病和焦虑症。它们的代谢通常涉及 CYP3A4 依赖的 N-脱烷基化,生成 1-芳基哌嗪,这对于它们的药理作用至关重要,包括血清素受体相关作用 (S. Caccia, 2007).

哌嗪在抗菌和抗结核药剂中的应用

最近的研究强调了哌嗪作为设计具有有效抗分枝杆菌特性的分子的关键组成部分的重要性,尤其是在针对结核分枝杆菌方面。这些化合物已显示出在解决耐多药和广泛耐药的结核菌株方面的前景,展示了哌嗪衍生物在应对全球健康挑战中发挥潜力的作用 (P. Girase 等,2020).

结核病治疗中的发展

哌嗪衍生物临床应用的一个例子是 Macozinone (PBTZ169),这是一种正在进行结核病治疗临床试验的化合物。这凸显了人们对探索哌嗪衍生物以开发更有效的结核病治疗方案的持续兴趣,强调了该化合物在合成结核分枝杆菌细胞壁的阿拉伯聚合物中的作用 (V. Makarov & K. Mikušová, 2020).

哌嗪在 DNA 相互作用研究中的应用

哌嗪衍生物也因其与 DNA 的相互作用而被研究,特别是作为小沟结合剂。例如,Hoechst 33258,一种众所周知的双苯并咪唑小沟结合剂,包含一个哌嗪衍生物,该衍生物对双链 DNA 的 AT 富集序列表现出特异性。这一应用对于理解 DNA 序列识别和结合的分子基础至关重要,为合理药物设计和治疗干预提供了途径 (U. Issar & R. Kakkar, 2013).

安全和危害

The safety data sheet for a similar compound, “1- (2-Methoxyphenyl)piperazine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

作用机制

Target of Action

The primary target of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is the serotonin receptor (5-HT1A) . This receptor plays a crucial role in regulating mood, anxiety, sleep, and other functions in the body .

Mode of Action

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride acts as an antagonist at the serotonin receptor . It binds to the receptor and prevents serotonin from activating it, thereby inhibiting the downstream effects of serotonin signaling .

Biochemical Pathways

The compound’s action on the serotonin receptor affects the serotonin signaling pathway .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body .

Result of Action

The antagonistic action of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride on the serotonin receptor can lead to a decrease in serotonin signaling . This could result in changes in mood, anxiety levels, and other serotonin-regulated functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its binding affinity to the serotonin receptor .

属性

IUPAC Name |

1-[2-(2-methoxyphenyl)ethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15;;/h2-5,14H,6-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBDPLLLSHULJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Ethoxyphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2477211.png)

![(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2477212.png)

![2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2477215.png)

![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,4-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2477221.png)

![Methyl 2-amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2477224.png)

![1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477227.png)

![N-benzyl-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2477230.png)

![Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate](/img/structure/B2477232.png)

![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)